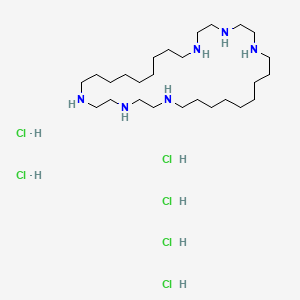

1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride

Description

1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride (CAS: 106961-22-2) is a macrocyclic compound featuring a 30-membered ring with six nitrogen atoms (hexaaza) and a hydrochloride salt counterion. Its industrial-grade purity (99%) and packaging (25 kg/drum) suggest applications in large-scale chemical processes, likely as a ligand or catalyst . The macrocyclic structure enables metal ion coordination, with the expanded cavity size (30-membered ring) distinguishing it from smaller azamacrocycles. The hydrochloride salt enhances solubility, making it suitable for aqueous-phase reactions .

Properties

IUPAC Name |

1,4,7,17,20,23-hexazacyclodotriacontane;hexahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H58N6.6ClH/c1-3-7-11-15-27-19-23-31-25-21-29-17-13-9-5-2-6-10-14-18-30-22-26-32-24-20-28-16-12-8-4-1;;;;;;/h27-32H,1-26H2;6*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZPZQUISKKHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCNCCNCCNCCCCCCCCCNCCNCCNCCCC1.Cl.Cl.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H64Cl6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661351 | |

| Record name | 1,4,7,17,20,23-Hexaazacyclodotriacontane--hydrogen chloride (1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106961-22-2 | |

| Record name | 1,4,7,17,20,23-Hexaazacyclodotriacontane--hydrogen chloride (1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride can be synthesized through a multi-step process involving the cyclization of linear precursors. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the formation of the desired cyclic structure. The use of catalysts and solvents may also be necessary to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The nitrogen atoms in the cyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

Biology: Investigated for its potential as a receptor for dicarboxylate anions and other biologically relevant molecules.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride exerts its effects involves its ability to form stable complexes with various ions and molecules. The nitrogen atoms in the cyclic structure act as coordination sites, allowing the compound to bind selectively to specific targets. This property makes it useful in applications such as ion sensing, catalysis, and molecular recognition.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,4,7,17,20,23-hexaaza-cyclodotriacontane hydrochloride and analogous macrocycles:

| Compound Name | CAS Number | Ring Size | Donor Atoms | Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | 106961-22-2 | 30 | 6 N | Hydrochloride salt | Industrial catalysis, metal ion ligands |

| 1,4,7,10,13,16-Hexazacyclooctadecane | 296-35-5 | 18 | 6 N | None | Coordination chemistry (small metal ions) |

| 1,13-Dioxa-4,7,10,16,19,22-hexaaza-cyclotetracosane hydrochloride | - | 24 | 6 N, 2 O | Hydrochloride salt | Selective ion complexation |

| 1,4,7,17,20,23-Hexakis[(4-methylphenyl)sulfonyl]-cyclodotriacontane | 106961-28-8 | 30 | 6 N | Tosyl groups | Organic synthesis intermediates |

| 6,11,22,27,33,36-Hexaaza-3,8,19,24-tetraazoniaheptacyclo[...] tetrachloride | - | Polycyclic | 6 N | Tetrachloride, pentahydrate | Ionic materials, rigid frameworks |

Key Comparisons :

Ring Size and Cavity Dynamics: The 30-membered ring of the target compound provides a larger cavity than 18-membered (e.g., 1,4,7,10,13,16-hexazacyclooctadecane) or 24-membered (e.g., 1,13-dioxa-hexaaza-cyclotetracosane) analogs. This allows selective binding of larger metal ions or organic substrates . Smaller macrocycles like 1,4,7,10,13,16-hexazacyclooctadecane (18-membered) are optimized for compact ions (e.g., Cu²⁺, Fe³⁺), while the 30-membered variant may accommodate lanthanides or bulky organometallic complexes .

Donor Atom Composition: The inclusion of oxygen atoms in 1,13-dioxa-hexaaza-cyclotetracosane enhances electron-donating capacity, favoring softer Lewis acids (e.g., Ag⁺, Pd²⁺) compared to the all-nitrogen donor set in the target compound .

Substituent Effects: The tosylated derivative (CAS 106961-28-8) introduces sulfonyl groups, increasing molecular weight and lipophilicity. This modification reduces aqueous solubility but improves stability in organic solvents, making it useful in cross-coupling reactions or as a protective intermediate . The tetrachloride-pentahydrate complex () exhibits a rigid polycyclic structure with quaternary ammonium centers, enabling ionic conductivity or framework materials, contrasting with the monoprotonated hydrochloride form of the target compound .

Salt Form and Solubility: Hydrochloride salts (e.g., target compound and 1,13-dioxa-hexaaza-cyclotetracosane) improve water solubility, critical for pharmaceutical or aqueous-phase applications. In contrast, tetrachloride salts () or non-ionic derivatives (e.g., tosylated compound) are tailored for non-polar environments .

Research Implications and Industrial Relevance

- Metal Ion Separation : The target compound’s large cavity is promising for separating rare-earth elements or actinides in nuclear waste treatment .

- Catalysis : Its nitrogen-rich structure could stabilize transition-metal catalysts in industrial processes, outperforming smaller macrocycles in reactions requiring bulky substrates .

- Pharmaceutical Contrast: Unlike hydrochlorothiazide (a thiazide diuretic) or hydralazine hydrochloride (an antihypertensive), this compound’s industrial focus highlights divergent applications of hydrochloride salts—enhancing solubility in non-pharmaceutical contexts .

Biological Activity

1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is a cyclic compound notable for its unique structure that incorporates six nitrogen atoms. This compound belongs to the aza-crown ether family and has garnered attention for its ability to form stable complexes with various metal ions. Its biological activity is of significant interest in fields such as medicinal chemistry, coordination chemistry, and biological transport mechanisms.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C26H59ClN6 |

| Molecular Weight | 491.2 g/mol |

| IUPAC Name | 1,4,7,17,20,23-hexazacyclodotriacontane; hydrochloride |

| InChI Key | MAQOTHBINNIBOD-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCCNCCNCCNCCCCCCCCCNCCNCCNCCCC1.Cl |

The primary mechanism by which this compound exerts its biological effects is through the formation of stable complexes with metal ions. The nitrogen atoms within the compound act as electron donors, facilitating coordination with metal ions to form chelates. This interaction can significantly influence the reactivity and solubility of the metal ions involved.

Applications in Research

- Chemistry : The compound serves as a ligand in coordination chemistry to study interactions with metal ions and catalysis.

- Biology : It has been investigated for its potential role in transporting metal ions across biological membranes.

- Medicine : Promising applications include drug delivery systems and therapeutic agents for conditions related to metal ion imbalances.

- Industry : The compound is utilized in developing sensors and separation processes for metal ions .

Study on Metal Ion Transport

In a recent study focusing on the transport properties of this compound across cell membranes, researchers demonstrated its efficacy in facilitating the uptake of essential metal ions like copper and zinc into human cells. The study utilized high-throughput imaging assays to quantify the uptake rates and analyze cellular responses .

Anticancer Activity Assessment

Another investigation explored the anticancer properties of this compound by evaluating its effects on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific cancer types at micromolar concentrations. This activity was attributed to its ability to disrupt metal ion homeostasis within the cells .

Comparative Efficacy Table

| Study Focus | Cell Type | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Metal Ion Transport | Human fibroblasts | 10 | Enhanced copper uptake |

| Anticancer Activity | HeLa cells | 5 | 50% cell viability reduction |

| Coordination Chemistry | Various metal ions | Variable | Formation of stable chelates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.